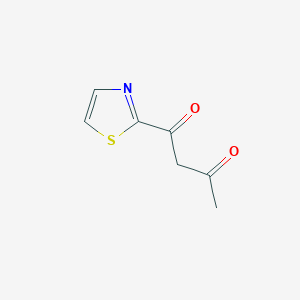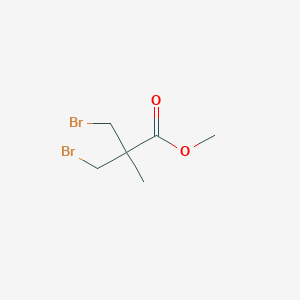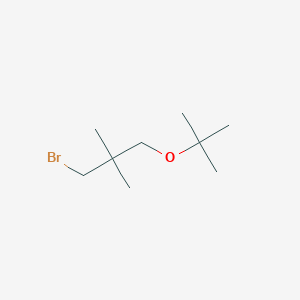
1-bromo-3-(tert-butoxy)-2,2-dimethylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(tert-butoxy)-2,2-dimethylpropane, also known as tert-butyl bromide, is a colourless, volatile liquid with a strong, pungent odour. It is a member of the family of alkyl halides, which are compounds containing an alkyl group bonded to a halogen atom. Tert-butyl bromide has a wide range of applications, including use in organic synthesis, as a solvent, and in the production of pharmaceuticals and other chemicals.
Aplicaciones Científicas De Investigación
Tert-butyl bromide has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a solvent for various chemical reactions, and as a catalyst for a variety of processes. It is also used in the synthesis of pharmaceuticals and other chemicals, and as a reagent in the synthesis of polymers. In addition, 1-bromo-3-(tert-butoxy)-2,2-dimethylpropane bromide is used in the synthesis of polyurethanes, as a reagent in the synthesis of polyesters, and in the production of polyvinyl chloride.
Mecanismo De Acción
Tert-butyl bromide acts as an alkylating agent, which means that it can react with nucleophiles (electron-rich molecules) to form new bonds. This reaction occurs when the bromide ion in the 1-bromo-3-(tert-butoxy)-2,2-dimethylpropane bromide molecule attacks the nucleophile, resulting in the formation of a covalent bond between the two molecules. This reaction is known as an S N2 reaction, and is a common mechanism for alkylation reactions.
Biochemical and Physiological Effects
Tert-butyl bromide is toxic when ingested or inhaled, and can cause irritation to the eyes and skin. In addition, it has been shown to have adverse effects on the liver and kidneys when ingested in large quantities. It has also been linked to neurological disorders, including dizziness, headache, and fatigue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl bromide is a useful reagent for a variety of laboratory experiments. It is easy to obtain, relatively inexpensive, and has a high boiling point, which makes it suitable for use in a variety of organic synthesis reactions. However, it is extremely volatile, and must be handled with care to avoid inhalation or skin contact. In addition, it is toxic and should be handled with appropriate safety measures.
Direcciones Futuras
Tert-butyl bromide has a wide range of potential applications in scientific research and industry. It can be used as a reagent in organic synthesis, as a solvent for various chemical reactions, and as a catalyst for a variety of processes. It is also used in the synthesis of pharmaceuticals and other chemicals, and as a reagent in the synthesis of polymers. In addition, 1-bromo-3-(tert-butoxy)-2,2-dimethylpropane bromide has potential applications in the production of polyurethanes, polyesters, and polyvinyl chloride. Furthermore, it could be used in the development of new drugs, as well as in the synthesis of new materials. Finally, 1-bromo-3-(tert-butoxy)-2,2-dimethylpropane bromide could be used in the development of new catalysts for chemical reactions.
Métodos De Síntesis
Tert-butyl bromide is synthesized through a reaction between 1-bromo-3-(tert-butoxy)-2,2-dimethylpropane alcohol and phosphorus tribromide (PBr3). In this reaction, 1-bromo-3-(tert-butoxy)-2,2-dimethylpropane alcohol is heated in a flask with PBr3 and a small amount of sulfuric acid. The reaction produces 1-bromo-3-(tert-butoxy)-2,2-dimethylpropane bromide and phosphoric acid, which is then removed from the reaction mixture by distillation. This method of synthesis is simple and efficient, and produces a high yield of product.
Propiedades
IUPAC Name |
1-bromo-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]propane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BrO/c1-8(2,3)11-7-9(4,5)6-10/h6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFVQZBNAVUXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C)(C)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(tert-butoxy)-2,2-dimethylpropane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

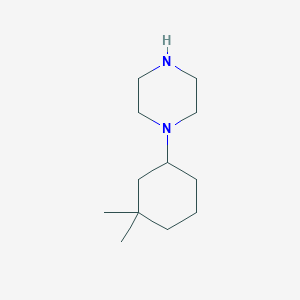


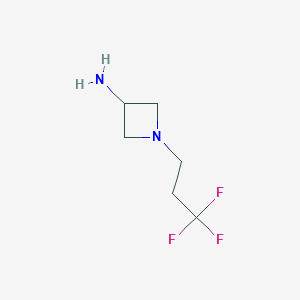
![N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide](/img/structure/B6616828.png)

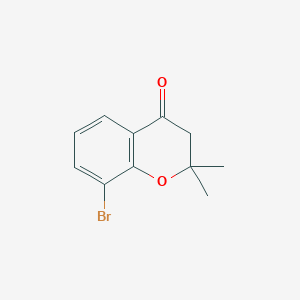
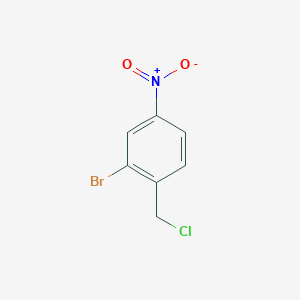
![2-[(4-ethylcyclohexyl)oxy]ethan-1-amine](/img/structure/B6616853.png)
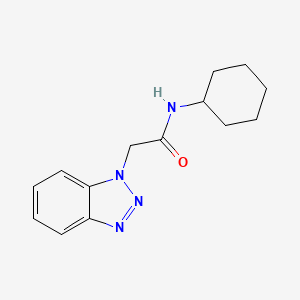
![3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6616864.png)
